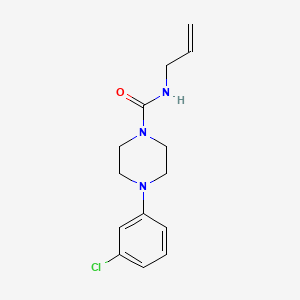
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide (referred to as compound X) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally related to other compounds that have been shown to have biological activity.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, it has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, compound X may be able to alter the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its activity against HDACs, it has also been shown to modulate the activity of other enzymes and receptors. For example, it has been shown to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. It has also been shown to activate a receptor called PPARγ, which is involved in the regulation of lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a number of different biological targets. However, there are also some limitations to its use. For example, it has been shown to have relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, it has been shown to have relatively low bioavailability, which can limit its usefulness in vivo.
Zukünftige Richtungen
There are a number of future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the identification of other biological targets for compound X, which could lead to the development of new drugs for a variety of different diseases. Finally, there is also interest in the development of new methods for the synthesis and purification of compound X, which could make it more widely available for use in scientific research.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are commercially available and include 2,6-difluoroaniline, 2-methyl-6-propan-2-ylphenol, and benzoyl chloride. The reaction is catalyzed by a base and proceeds through a nucleophilic substitution mechanism. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. It has been shown to have activity against a number of different biological targets, including enzymes and receptors. In particular, compound X has been studied for its potential as an anticancer agent, as well as for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10(2)12-7-4-6-11(3)16(12)20-17(21)15-13(18)8-5-9-14(15)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDMUINXQWASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)


![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)

